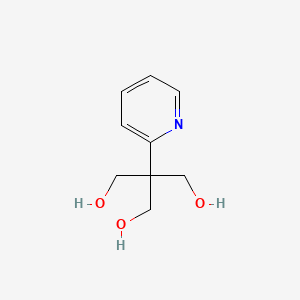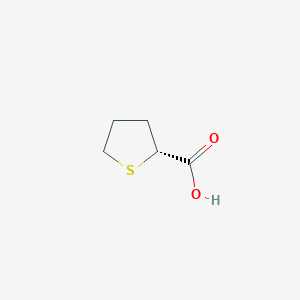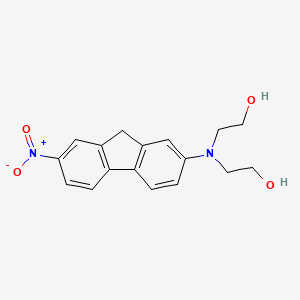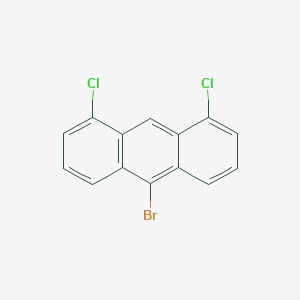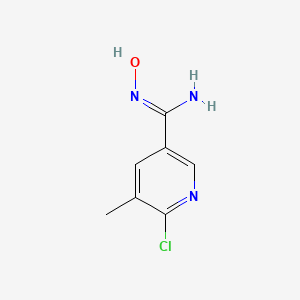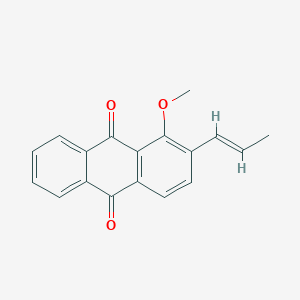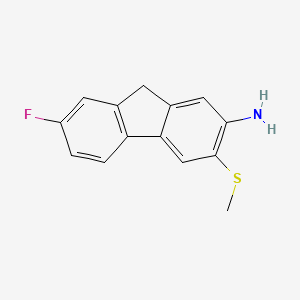
7-Fluoro-3-(methylsulfanyl)-9h-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-(methylthio)-9H-fluoren-2-amine is a fluorinated aromatic amine compound. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. The presence of a fluorine atom and a methylthio group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or cesium fluoroxysulfate, and the reactions are typically carried out in solvents like acetonitrile or methanol at controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorenone moiety to a dihydrofluorene derivative.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine or chlorinating agents in the presence of Lewis acids like aluminum chloride (AlCl3) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated fluorenes and other substituted derivatives.
Scientific Research Applications
7-Fluoro-3-(methylthio)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methylthio group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s bioactivity .
Comparison with Similar Compounds
7-Fluoro-9H-fluoren-2-amine: Lacks the methylthio group, which may result in different chemical and biological properties.
3-(Methylthio)-9H-fluoren-2-amine:
7-Fluoro-3-(methylthio)-9H-carbazole: A structurally similar compound with a nitrogen atom in the aromatic ring, leading to different electronic properties.
Uniqueness: The presence of both groups can enhance its bioactivity and make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
16233-01-5 |
|---|---|
Molecular Formula |
C14H12FNS |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
7-fluoro-3-methylsulfanyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H12FNS/c1-17-14-7-12-9(6-13(14)16)4-8-5-10(15)2-3-11(8)12/h2-3,5-7H,4,16H2,1H3 |
InChI Key |
HRONTFXQYMJLRE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C2CC3=C(C2=C1)C=CC(=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)
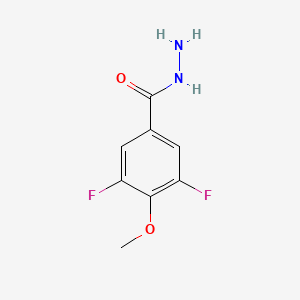
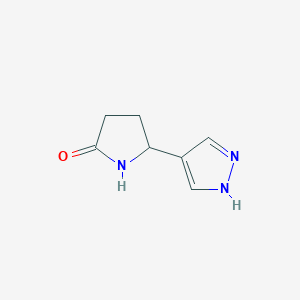
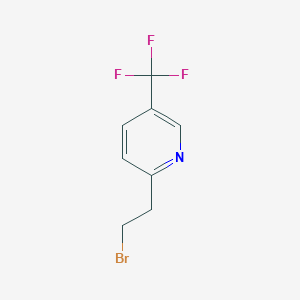
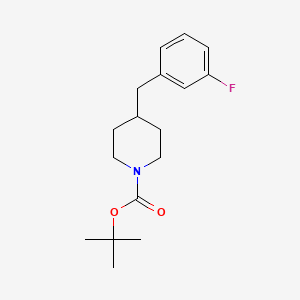
![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)

